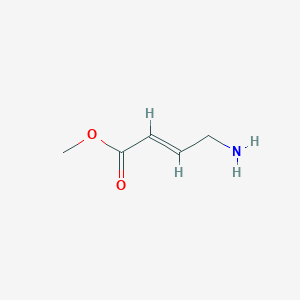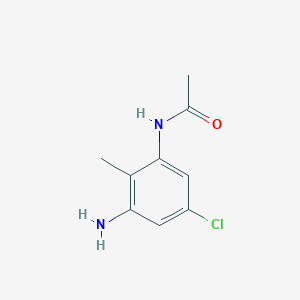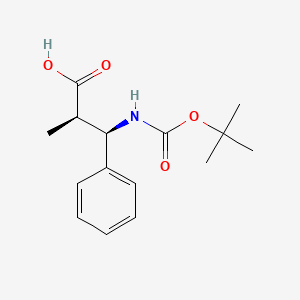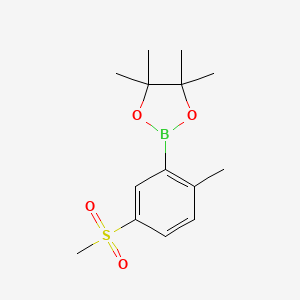![molecular formula C8H7FN2 B11760459 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-22-5](/img/structure/B11760459.png)
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a fluorine atom at the 4th position and a methyl group at the 7th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material. This compound undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of protein kinases, which are crucial in cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studying the biological activity of pyrrolopyridine derivatives, including their effects on cell proliferation and apoptosis.
Mecanismo De Acción
The mechanism of action of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine: Used in biomedical applications due to its structural similarity to purine bases.
Pyrrolo[3,4-c]pyridine: Exhibits a broad spectrum of pharmacological properties, including antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1082042-22-5 |
|---|---|
Fórmula molecular |
C8H7FN2 |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 |
Clave InChI |
SMVUYJFOMSRRDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=C1NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)

![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)

![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
